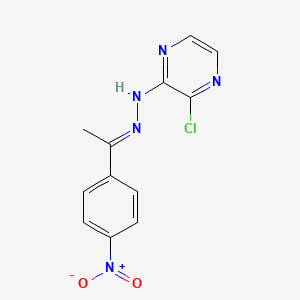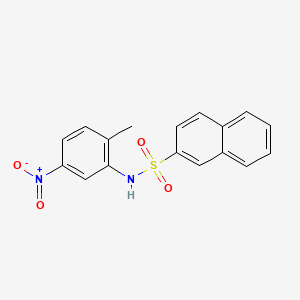![molecular formula C19H15NO4 B5793921 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)
3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It is a member of the anthranilic acid derivatives class of drugs and has been found to be effective in the treatment of various conditions such as menstrual cramps, rheumatoid arthritis, and osteoarthritis.
Mécanisme D'action
3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and are responsible for causing pain, fever, and swelling. By inhibiting COX, this compound acid reduces the production of prostaglandins and thereby reduces pain, fever, and inflammation.
Biochemical and physiological effects:
This compound acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), which are cytokines that are involved in the inflammatory response. This compound acid has also been found to reduce the activity of neutrophils, which are immune cells that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid has a number of advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also relatively inexpensive and has a long shelf life. However, there are some limitations to using this compound acid in lab experiments. It has been found to be toxic to some cell types and can cause cell death at high concentrations. It also has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of future directions for research on 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid. One area of research is the development of new formulations of this compound acid that have improved solubility and bioavailability. Another area of research is the development of new analogs of this compound acid that have improved pharmacological properties. Additionally, there is a need for further research on the mechanism of action of this compound acid and its effects on different cell types.
Méthodes De Synthèse
3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid can be synthesized by a variety of methods, including the reaction of 2,3-dimethylphenol with phosgene to form 2,3-dimethylphenyl chloroformate, which is then reacted with aniline to form 2,3-dimethylphenylamino carbamate. The carbamate is then hydrolyzed to form 2,3-dimethylphenylamine, which is further reacted with 3-nitrobenzoyl chloride to form 3-(2,3-dimethylphenylamino)benzoic acid. The nitro group is then reduced to an amino group using hydrogen and a palladium catalyst, and the resulting amine is further reacted with 2-methyl-5-phenyl-3-furoyl chloride to form this compound acid.
Applications De Recherche Scientifique
3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been found to inhibit the production of prostaglandins, which are responsible for causing pain and inflammation. This compound acid has also been found to have a selective COX-2 inhibitory effect, which makes it a promising drug for the treatment of inflammatory conditions.
Propriétés
IUPAC Name |
3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-16(11-17(24-12)13-6-3-2-4-7-13)18(21)20-15-9-5-8-14(10-15)19(22)23/h2-11H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPBBFAJPOKZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)



![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)



![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
